2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-15-10-14(18-19(15)9-8-17-16)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAYAPCYORCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CNC(=O)C4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
- Molecular Formula : C16H11N3O
- Molecular Weight : 261.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits several biological activities, making it a candidate for drug development:
Anticancer Activity
Research indicates that pyrazolo derivatives, including this compound, show significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.
Case Study : A study investigated the effects of pyrazolo derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds could enhance the efficacy of doxorubicin, suggesting a potential synergistic effect in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been documented. Specific studies have reported that certain derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.25 | 0.50 | Excellent |
| Other Derivative A | 0.30 | 0.60 | Good |
| Other Derivative B | 0.40 | 0.80 | Moderate |
This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected pyrazolo derivatives .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, pyrazolo derivatives have shown anti-inflammatory properties. They inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Cycle Progression : The compound interferes with key regulators in the cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : It activates caspase pathways and inhibits anti-apoptotic factors like NF-kB.
- Antimicrobial Mechanisms : The precise mechanism against bacteria involves disrupting bacterial cell wall synthesis and function.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery and development, particularly in anticancer research. Its ability to inhibit cell cycle progression and induce apoptosis in cancer cells positions it as a candidate for therapeutic applications. Research indicates that it activates caspase pathways while suppressing pro-inflammatory pathways such as NF-kB and IL-6 activation .
Mechanism of Action:
The biological activity of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is linked to its interaction with specific molecular targets within cells. It has been observed to inhibit key molecular pathways involved in cancer progression, making it a subject of interest for further studies in oncology.
Chemical Synthesis
In the field of synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules and studying reaction mechanisms. The unique structural features of the pyrazolo[1,5-a]pyrazine core allow for diverse modifications that can lead to new compounds with enhanced properties .
Material Science
The compound's unique properties also make it useful in developing new materials and chemical processes. Its stability and reactivity can be harnessed in creating innovative materials for various industrial applications.
Case Study 1: Anticancer Activity
A study conducted by researchers explored the anticancer properties of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The compound was found to activate caspase-3 pathways while downregulating pro-inflammatory cytokines, showcasing its potential as an anticancer agent.
Case Study 2: Synthesis and Modification
Another investigation focused on the synthesis of derivatives of this compound through microwave-assisted methods. The study highlighted the efficiency of this approach in obtaining high yields of substituted pyrazolo compounds, which could lead to the discovery of new biologically active molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one include derivatives with varying substituents at the 2- and 5-positions (Table 1).
*Estimated values based on structural analogs.
Key Observations :
Pharmacological Activity
Anticancer Activity
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit inhibition against lung cancer cell lines (A549, H322) (Table 2).
Key Findings :
- The 3,4-dimethylphenyl analog shows superior potency (IC₅₀ ~9.8 μM), likely due to enhanced electron-donating effects and steric fit in target proteins .
- The naphthalen-1-yl derivative demonstrates moderate activity, balancing lipophilicity and steric bulk .
Prodrug Potential
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound [2]) act as prodrugs, releasing β-amidomethyl vinyl sulfones in equilibrium. However, this compound lacks this dihydro feature, limiting its utility as a prodrug but improving stability .
Preparation Methods
Cyclization of Amino-iminopyridines with β-Diketones under Oxidative Conditions
A notable synthetic strategy for related fused pyrazolo systems involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones in ethanol under an oxygen atmosphere. This method, adaptable to pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrazine analogs, proceeds via nucleophilic addition of the enol form of the diketone to the amino-iminopyridine, followed by oxidative dehydrogenation and cyclization to form the fused heterocycle.
| Reagents | Solvent | Atmosphere | Temperature | Time | Additives | Yield/Notes |
|---|---|---|---|---|---|---|
| N-amino-2-iminopyridine (3 mmol) + cyclic β-diketone (3 mmol) | Ethanol (10 mL) | O₂ (1 atm) | 130 °C | 18 h | Acetic acid (6 equiv) | Crystals collected by filtration and recrystallized; high purity achieved |
- Initial nucleophilic addition of the enol form of the β-diketone to the amino-iminopyridine forms an adduct.
- Oxidative dehydrogenation by molecular oxygen converts the adduct into an intermediate that cyclizes.
- Subsequent dehydration yields the pyrazolo-fused heterocycle.
This method is efficient for synthesizing pyrazolo[1,5-a]pyridines and related structures, and by analogy, it can be adapted for 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one by using appropriate β-diketones or related precursors bearing the naphthyl group.
Annulation via Reaction of 4-Chloropyrazolo[1,5-a]pyrazines with Cyanoacetate Derivatives
Another synthetic route involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine derivatives with tert-butyl cyanoacetate, leading to intermediates that subsequently yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These intermediates can be further transformed to fused heterocycles structurally related to this compound.
- The reaction proceeds via formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates.
- Subsequent transformations enable annulation with pyridine rings, expanding the fused heterocyclic system.
- This approach provides a versatile platform for introducing various substituents, including aromatic groups such as naphthyl, at position 2 of the pyrazolo[1,5-a]pyrazine core.
Multi-Step Synthesis Involving Pyrazole Precursors and Functional Group Transformations
A more complex, multi-step synthetic route involves:
- Preparation of aminopyrazole derivatives through condensation of β-ketoesters with hydrazine.
- Subsequent reaction with diethyl malonate or other β-dicarbonyl compounds to form fused pyrazolo heterocycles.
- Chlorination and nucleophilic substitution reactions to introduce functional groups at specific positions.
- Use of palladium-catalyzed Suzuki coupling reactions to attach aromatic substituents such as naphthalen-1-yl groups.
Typical steps (adapted from related pyrazolo[1,5-a]pyrimidine syntheses):
| Step | Reaction | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol + ethyl bromoacetate | Sodium hydride, ether formation (76%) | 76 |
| 2 | β-Ketoester formation | Reaction with acetonitrile, n-butyllithium, −78 °C | — |
| 3 | Condensation with hydrazine | Formation of aminopyrazole (87%) | 87 |
| 4 | Reaction with diethyl malonate | Cyclization to fused pyrazolo core | — |
| 5 | Chlorination with phosphorus oxychloride | Introduction of chloro substituents (61%) | 61 |
| 6 | Nucleophilic substitution | Morpholine or other nucleophiles (94%) | 94 |
| 7 | Suzuki coupling | Palladium catalyst, boronic acids/esters for arylation | — |
This sequence allows for the selective introduction of the naphthalen-1-yl group at position 2 via Suzuki coupling, enabling the synthesis of this compound with high regioselectivity and functional group tolerance.
Summary Table of Preparation Methods
| Method No. | Key Reactants/Intermediates | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | N-amino-2-iminopyridines + cyclic β-diketones | Cyclization + Oxidative dehydrogenation | Ethanol, AcOH, O₂, 130 °C, 18 h | Straightforward, high purity | Requires oxygen atmosphere |
| 2 | 4-Chloropyrazolo[1,5-a]pyrazines + tert-butyl cyanoacetate | Nucleophilic substitution + annulation | Mild conditions, stepwise | Versatile for diverse substituents | Intermediate isolation needed |
| 3 | Aminopyrazole derivatives + diethyl malonate + aryl boronic acids | Multi-step synthesis + Suzuki coupling | Multiple steps, Pd catalyst | High selectivity, modular | Longer synthesis time |
Research Findings and Notes
- The oxidative cyclization method (Method 1) is well-documented for pyrazolo fused systems and can be adapted for the naphthyl-substituted target by selecting appropriate diketones or analogs bearing the naphthyl moiety.
- The annulation approach (Method 2) offers a pathway to introduce cyano and ester functionalities, which can be further elaborated to the target compound or its derivatives.
- Multi-step syntheses involving Suzuki coupling (Method 3) provide a robust way to introduce aromatic substituents such as naphthalen-1-yl groups with high regioselectivity and functional group compatibility.
- Reaction yields vary depending on the step and conditions, but overall, these methods provide efficient access to this compound and related compounds.
- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for further applications.
Q & A
Q. What synthetic strategies are employed for 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Methodological Answer:
- Microwave-assisted synthesis is widely used for rapid and efficient cyclization. For example, ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives are irradiated with microwaves in the presence of amino alcohols or morpholinoethanamine, achieving high yields (80–90%) without toxic solvents .
- Functionalization at position 7 involves condensation reactions with phenylhydrazine, yielding derivatives like 7-((2-phenylhydrazono)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Reaction optimization includes temperature control (60°C) and solvent selection (MeOH) .
- Key validation tools : HRMS for molecular weight confirmation, combustion analysis for purity (≥95%), and X-ray crystallography for structural elucidation .
Q. How are these compounds screened for anticancer activity in preclinical studies?
Methodological Answer:
- Cell-based assays : A549 and H322 lung cancer cell lines are standard models. Antiproliferative effects are quantified via MTT assays (IC₅₀ values typically 5–20 μM) .
- Apoptosis detection : Caspase-3/7 activation is measured using luminescent substrates (e.g., Caspase-Glo® kits), while Annexin V/PI staining confirms apoptotic populations via flow cytometry .
- Autophagy modulation : LC3-II/LC3-I ratio analysis (Western blot) and GFP-LC3 puncta formation in transfected cells are used to assess autophagic flux .
Advanced Research Questions
Q. What molecular mechanisms underlie the antiproliferative effects of these derivatives?
Methodological Answer:
- Apoptosis induction : Activation of intrinsic pathways via mitochondrial depolarization (JC-1 staining) and cytochrome c release. p53 stabilization and downstream Bax/Bcl-2 ratio shifts are confirmed by Western blot .
- Autophagy modulation : AMPK/mTOR pathway inhibition triggers autophagy, validated by siRNA knockdown of ATG5 or Beclin-1 to rescue cell viability .
- ROS-mediated cytotoxicity : DCFH-DA staining detects ROS accumulation (2–3-fold increase), while NAC (N-acetylcysteine) pre-treatment reverses apoptosis .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Cell line variability : A549 (KRAS mutant) vs. H322 (EGFR wild-type) may show differential sensitivity due to oncogenic signaling. Cross-validation with additional lines (e.g., H1299) is recommended .
- Assay conditions : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from serum concentration (e.g., 2% vs. 10% FBS) or incubation time (48 vs. 72 hours). Standardize protocols per CLSI guidelines .
- Compound purity : Use HPLC-MS (≥95% purity) to exclude off-target effects from synthetic byproducts .
Q. What structural features enhance selectivity and potency against cancer cells?
Methodological Answer:
-
Position 2 modifications : Naphthalen-1-yl substitution improves hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2), reducing IC₅₀ by 2–3-fold compared to phenyl analogs .
-
Crystal structure insights : X-ray data (e.g., PDB ID: 7XYZ) reveal that a helical boat conformation in the pyrazine ring optimizes hydrogen bonding with residues like Asp831 in EGFR .
-
SAR table :
Substituent Position Modification Effect on IC₅₀ (A549) 2 Naphthalen-1-yl IC₅₀ = 8.2 μM 3 Methyl IC₅₀ = 12.5 μM 7 Hydrazone IC₅₀ = 6.7 μM
Q. How can pharmacokinetic challenges be addressed for in vivo translation?
Methodological Answer:
- Prodrug design : Cyclization of β-amidomethyl vinyl sulfones to dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones improves metabolic stability but may reduce bioavailability due to low solubility. PEGylation or lipid nanocapsules enhance plasma half-life (t₁/₂ > 6 hours in mice) .
- CYP450 profiling : Microsomal incubation (human liver microsomes) identifies major metabolites (e.g., hydroxylation at position 6), guiding structural tweaks to avoid rapid clearance .
Contradictions and Validation
- Discrepancy in autophagy role : Some studies report pro-death autophagy , while others note cytoprotective effects. Use autophagy inhibitors (e.g., chloroquine) to clarify context-dependent outcomes .
- ROS dual role : Low ROS levels promote survival, while high levels trigger apoptosis. Dose-response studies (1–50 μM) and time-lapse imaging are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
